molecular formula C17H14BrN3O2 B2525224 N-(4-bromophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide CAS No. 1110979-59-3

N-(4-bromophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide

货号: B2525224
CAS 编号: 1110979-59-3
分子量: 372.222
InChI 键: NNGQPYZPNNRJQQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-bromophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide is a useful research compound. Its molecular formula is C17H14BrN3O2 and its molecular weight is 372.222. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-(4-bromophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Starting Materials : Preparation of 4-bromophenylamine and 2-methylquinazolin-4-ol.
  • Coupling Reaction : The two components are reacted using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
  • Purification : The crude product is purified through recrystallization or column chromatography.

Antimicrobial Activity

Research indicates that compounds containing the quinazoline scaffold exhibit diverse pharmacological effects, including antimicrobial properties. Studies have shown that derivatives similar to this compound demonstrate significant antimicrobial activity against various bacterial strains, including:

  • Gram-positive bacteria : Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).
  • Gram-negative bacteria : Escherichia coli.
  • Fungal species : Candida albicans.

In vitro studies using the turbidimetric method have confirmed these findings, highlighting the compound's potential as an antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has also been explored. In studies involving human breast adenocarcinoma cell lines (e.g., MCF7), the compound exhibited cytotoxic effects, suggesting its role in inhibiting cancer cell proliferation. The mechanism appears to involve modulation of signaling pathways related to apoptosis and inflammation .

The biological activity of this compound is thought to be mediated through interactions with specific molecular targets, including:

  • Enzymes : Inhibition of enzymes involved in cancer cell proliferation or inflammation.
  • Receptors : Interaction with receptors that mediate cellular responses.

Molecular docking studies have provided insights into the binding modes of the compound with target proteins, suggesting a rational approach for drug design .

Comparative Analysis with Similar Compounds

To understand the biological activity better, a comparative analysis with similar compounds can be useful. The following table summarizes key findings from studies on related quinazoline derivatives:

Compound NameAntimicrobial ActivityAnticancer ActivityKey Findings
This compoundSignificant against Gram-positive bacteriaEffective against MCF7 cellsExhibits potential for further development
N-(3-bromophenyl)-2-chloroacetamideModerateLowLess effective compared to brominated analogs
N-(2-chlorophenyl)-2-chloroacetamideHighModerateEffective against MRSA and other pathogens

Case Studies

  • Antimicrobial Efficacy :
    A study evaluated the antimicrobial efficacy of various quinazoline derivatives, including this compound. Results indicated effective inhibition against MRSA and E. coli, supporting its potential use in treating resistant infections .
  • Anticancer Screening :
    In vitro assays demonstrated that the compound significantly reduced cell viability in MCF7 cells, suggesting its potential as a lead compound for developing new anticancer therapies .

科学研究应用

Antimicrobial Properties

Research indicates that compounds containing quinazoline structures exhibit notable antimicrobial activity. For instance, studies have shown that derivatives similar to N-(4-bromophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide possess significant inhibitory effects against various bacterial strains, including Proteus vulgaris and Bacillus subtilis. These compounds have demonstrated zones of inhibition comparable to established antibiotics, suggesting their potential as antimicrobial agents .

Anticancer Activity

The anticancer properties of this compound have been a focal point in recent studies. In vitro experiments have revealed that this compound exhibits cytotoxic effects against several cancer cell lines, including breast cancer cells. The mechanism appears to involve the induction of apoptosis through caspase activation pathways, supported by molecular docking studies that indicate strong binding affinity to targets associated with cancer progression .

Anti-inflammatory Effects

Preliminary data suggest that this compound may also possess anti-inflammatory properties. Research has indicated its ability to modulate cytokine levels in experimental models, potentially reducing pro-inflammatory cytokines and offering therapeutic benefits in managing inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the applications of quinazoline derivatives, including this compound:

  • Anticancer Activity : A study demonstrated the compound's ability to induce apoptosis in cancer cells through specific signaling pathways, indicating its potential as a therapeutic agent .
  • Anti-inflammatory Research : Another investigation reported significant reductions in inflammation markers in animal models treated with the compound, suggesting efficacy comparable to standard anti-inflammatory drugs .
  • Antimicrobial Efficacy : Research highlighted the compound's effectiveness against bacterial strains, reinforcing its potential use in developing new antimicrobial therapies .

属性

IUPAC Name

N-(4-bromophenyl)-2-(2-methylquinazolin-4-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O2/c1-11-19-15-5-3-2-4-14(15)17(20-11)23-10-16(22)21-13-8-6-12(18)7-9-13/h2-9H,10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNGQPYZPNNRJQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。